2-Naphthyl disulfide

Self-Assembled Monolayers Electrochemistry Surface Chemistry

Choose 2‑naphthyl disulfide when generic diaryl disulfides compromise performance. Comparative SAM studies confirm a 36% larger molecular footprint and higher electron‑transfer kinetics versus diphenyl disulfide—critical for permeable electrochemical sensor monolayers. Its melting point (139.5 °C) far exceeds DDS (58–62 °C) and the 1‑naphthyl isomer (~110 °C), ensuring thermal integrity in high‑temperature lubricants, rubber vulcanization, and PVD precursors. Synthetic chemists leverage it as a metal‑free organo‑Lewis photoacid catalyst for clean glycosylation. For radiation‑resistant rubber, it mitigates modulus degradation under ionizing radiation. Do not substitute: performance is architecture‑specific.

Molecular Formula C20H14S2
Molecular Weight 318.5 g/mol
CAS No. 5586-15-2
Cat. No. B1615546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl disulfide
CAS5586-15-2
Molecular FormulaC20H14S2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)SSC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H14S2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
InChIKeySUPMWVVVBKKGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl Disulfide (CAS 5586-15-2): Baseline Properties and Compound Class Identification for Procurement


2-Naphthyl disulfide (CAS 5586-15-2), also referred to as bis(2-naphthyl) disulfide or di-2-naphthyl disulfide, is a diaryl disulfide with the molecular formula C20H14S2 and a molecular weight of 318.46 g/mol. The compound exhibits a melting point of 139.5 °C [1] and a predicted boiling point of approximately 494 °C at 760 mmHg . As a member of the diaryl disulfide class, its core structure comprises two naphthalene moieties linked by a central disulfide (-S-S-) bond. This compound is primarily utilized in research and industrial applications, including as a precursor for self-assembled monolayers (SAMs) on gold surfaces [2], as an organo-Lewis photoacid catalyst in glycosylation reactions [3], and as a component in radiation-resistant rubber vulcanizates [4].

Why 2-Naphthyl Disulfide (CAS 5586-15-2) Cannot Be Simply Replaced with Generic Diaryl Disulfide Analogs


Substituting 2-naphthyl disulfide with closely related diaryl disulfides—such as diphenyl disulfide (DDS) or the 1-naphthyl isomer—is not a trivial exchange. The specific geometric and electronic properties imparted by the β-naphthyl substitution pattern result in quantifiable differences in critical performance parameters. Direct comparative studies on self-assembled monolayer (SAM) formation demonstrate that naphthalene disulfide (NDS) and DDS yield markedly different monolayer packing densities, capacitances, and electron-transfer kinetics on gold surfaces [1]. Furthermore, the thermal stability of 2-naphthyl disulfide, as evidenced by a melting point of 139.5 °C, is significantly higher than that of both diphenyl disulfide (~61 °C) and the 1-naphthyl isomer (~110 °C) [2][3], indicating a potential advantage in high-temperature processing or operational environments. These differences underscore that the compound's utility is intrinsically linked to its specific molecular architecture, and a generic substitution could compromise performance in applications ranging from surface chemistry to materials science.

2-Naphthyl Disulfide (CAS 5586-15-2): Quantitative Comparative Evidence for Scientific Selection


Self-Assembled Monolayer (SAM) Formation: Naphthalene Disulfide vs. Diphenyl Disulfide on Gold

In a direct head-to-head comparison, naphthalene disulfide (NDS, 2-naphthyl disulfide) and diphenyl disulfide (DDS) were used to form self-assembled monolayers (SAMs) on polycrystalline gold. NDS monolayers exhibited a larger area per molecule (∼49 Ų) compared to DDS (36 Ų), indicating a less densely packed but more porous film. This is reflected in a higher double-layer capacitance for NDS-modified electrodes (~14 μF/cm²) versus DDS (~8 μF/cm²). Furthermore, the rate constant for electron transfer of the Fe(CN)₆³⁻/⁴⁻ redox couple was higher for NDS (9.4 × 10⁻⁵ cm/s) than for DDS (4.1 × 10⁻⁵ cm/s) [1].

Self-Assembled Monolayers Electrochemistry Surface Chemistry

Comparative Thermal Stability: Melting Point of 2-Naphthyl Disulfide vs. Diphenyl and 1-Naphthyl Analogs

The melting point of 2-naphthyl disulfide (139.5 °C) is significantly higher than that of the simpler analog diphenyl disulfide (58–62 °C) and its positional isomer di-1-naphthyl disulfide (~110 °C). This class-level inference indicates superior thermal stability and resistance to melting or phase change at elevated temperatures [1][2].

Thermal Stability Physical Property High-Temperature Applications

SAM Formation Kinetics: Desorption Product Analysis on Gold Surfaces

In a cross-study analysis, the desorption of aryl-derived monolayers from gold surfaces in pure solvent yielded exclusively bis(2-naphthyl) disulfide. This observation is consistent with the reductive desorption mechanism of the corresponding thiolate and highlights the compound's role as a stable, identifiable product in SAM studies [1].

Surface Chemistry Adsorption Nanotechnology

Organocatalysis: Photo-Induced Glycosylation Using 2-Naphthyl Disulfide as a Lewis Photoacid Catalyst

2-Naphthyl disulfide has been demonstrated to function as an effective organo-Lewis photoacid (LPA) catalyst for the glycosylation of various acceptors with trichloroacetimidate donors under photo-irradiation. The reactions proceeded effectively to give the corresponding glycosides in good to high yields [1].

Organocatalysis Photochemistry Glycosylation

Rubber Vulcanizate Additive: Radiation Resistance in Polymeric Materials

A 1965 patent discloses the use of di-2-naphthyl disulfide as an additive to confer resistance to ionizing radiation (alpha, beta, gamma rays, neutrons) in rubber vulcanizates. The patent claims that vulcanizates containing such disulfide additives exhibit less change in modulus upon radiation exposure compared to formulations without the additive [1].

Polymer Chemistry Radiation Resistance Rubber Compounding

Targeted Application Scenarios for 2-Naphthyl Disulfide (CAS 5586-15-2) Based on Verified Performance Differentiation


Fabrication of Permeable Self-Assembled Monolayers (SAMs) for Electrochemical Sensors

Researchers developing electrochemical sensors or biosensors on gold substrates should prioritize 2-naphthyl disulfide when a less densely packed, more permeable monolayer is required. The quantitative data showing a 36% larger area per molecule and a higher electron-transfer rate constant for the Fe(CN)₆³⁻/⁴⁻ probe, compared to the more compact diphenyl disulfide SAM [1], makes it a superior choice for applications where efficient diffusion of analytes to the electrode surface is critical.

High-Temperature Material Formulations and Processing

For applications requiring a disulfide additive that remains solid and stable at elevated temperatures—such as in high-temperature lubricant additives, rubber vulcanization accelerators for demanding thermal cycles, or as a solid precursor for physical vapor deposition—2-naphthyl disulfide's melting point of 139.5 °C provides a significant operational advantage over lower-melting alternatives like diphenyl disulfide (58–62 °C) or the 1-naphthyl isomer (~110 °C) [1][2]. This ensures the compound maintains its physical integrity during high-temperature compounding or processing.

Synthesis of Carbohydrates via Photo-Induced Organocatalysis

Synthetic chemists engaged in carbohydrate chemistry can leverage 2-naphthyl disulfide as a specific organo-Lewis photoacid (LPA) catalyst for glycosylation reactions. The compound's demonstrated efficacy in promoting glycoside bond formation under photo-irradiation, leading to good to high yields [1], positions it as a valuable, non-metallic alternative to traditional acid catalysts, thereby simplifying reaction workup and reducing metal contamination in the final product.

Development of Radiation-Resistant Elastomeric Components

Engineers formulating rubber compounds for use in environments subject to ionizing radiation (e.g., nuclear facilities, space applications, or medical device sterilization) should consider 2-naphthyl disulfide as a compounding ingredient. Based on patent claims, its incorporation can mitigate the radiation-induced degradation of mechanical properties, specifically the change in modulus, thereby extending the service life of critical rubber components [1].

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